cis-Decahydronaphthalene-d18

Descripción

The exact mass of the compound cis-Decahydronaphthalene-d18 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Decahydronaphthalene-d18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Decahydronaphthalene-d18 including the price, delivery time, and more detailed information at info@benchchem.com.

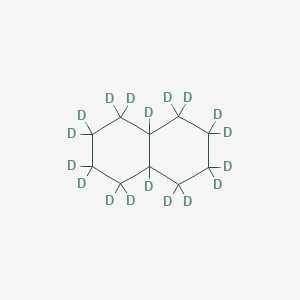

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZCPXTIHJBJL-XRRAJICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-42-3, 80997-90-6 | |

| Record name | Decahydronaphthalin-D22 (Gemisch der cis-trans-Isomeren) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Decahydronaphthalene-d18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-Decahydronaphthalene-d18: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth examination of cis-Decahydronaphthalene-d18, a fully deuterated derivative of cis-decalin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental chemical properties, spectroscopic characteristics, and critical applications, with an emphasis on the scientific rationale behind its use.

Core Chemical and Physical Properties: A Comparative Analysis

cis-Decahydronaphthalene-d18, or perdeutero-cis-decalin, is a saturated bicyclic hydrocarbon in which all eighteen hydrogen atoms are isotopically substituted with deuterium.[1] This substitution is the key to its utility in a range of scientific applications, primarily by introducing a significant mass difference without substantially altering its chemical reactivity.

A thorough understanding of its properties is best achieved through a direct comparison with its non-deuterated analog, cis-decahydronaphthalene.

| Property | cis-Decahydronaphthalene-d18 | cis-Decahydronaphthalene |

| Chemical Formula | C₁₀D₁₈[2] | C₁₀H₁₈[3][4] |

| Molecular Weight | 156.36 g/mol [1][2] | 138.25 g/mol [3][5] |

| CAS Number | 28788-42-3[1][2] | 493-01-6[4][6] |

| Appearance | Colorless liquid[7] | Colorless liquid[3][4] |

| Boiling Point | ~193 °C (lit.)[2] | 193 °C (lit.)[6] |

| Melting Point | Not precisely defined, similar to cis-isomer | -43 °C (lit.)[6][8] |

| Density | ~1.012 g/mL at 25 °C[2] | 0.897 g/mL at 25 °C (lit.)[9] |

| Isotopic Purity | Typically ≥98 atom % D[2][10] | Not Applicable |

The most pronounced difference is the molecular weight, a direct result of replacing protium (¹H) with deuterium (²H). This mass difference is fundamental to its application in mass spectrometry. The chemical behavior, dictated by the carbon framework, remains largely consistent, making it an exemplary internal standard for analytical purposes.

The Spectroscopic Impact of Deuteration

The substitution of hydrogen with deuterium has a profound effect on the molecule's spectroscopic signature. A clear understanding of these alterations is crucial for its accurate identification and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, cis-Decahydronaphthalene-d18 is effectively silent, producing no signals. This is due to deuterium's different gyromagnetic ratio, causing it to resonate at a frequency far removed from that of protons. This characteristic is highly advantageous when it is used as a non-interfering solvent or as an internal standard in the ¹H NMR analysis of a protonated analyte.

Conversely, in ²H (Deuterium) NMR, the molecule will display a complex pattern of signals corresponding to the various deuterium environments. The cis-fusion of the two cyclohexane rings imparts conformational flexibility, allowing for a "ring-flipping" process that influences the resulting NMR spectrum.

Caption: Conformational inversion of the cis-decalin ring system.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bond is stronger and heavier than the C-H bond. As a result, C-D stretching vibrations are observed at a lower frequency (approximately 2100-2200 cm⁻¹) in contrast to C-H stretches (around 2850-3000 cm⁻¹). This distinct shift in the IR spectrum serves as a definitive confirmation of successful deuteration.

Mass Spectrometry (MS)

In mass spectrometry, cis-Decahydronaphthalene-d18 will present a molecular ion peak (M⁺) at an m/z of approximately 156.36.[2] This is 18 mass units greater than its non-deuterated counterpart (m/z 138.25).[3] This substantial and well-defined mass shift is the cornerstone of its utility as an internal standard in quantitative MS analyses.

Key Applications in Scientific Research

The distinctive properties of cis-Decahydronaphthalene-d18 make it an invaluable tool across several scientific disciplines.

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, particularly when dealing with complex matrices such as biological fluids or environmental samples, an internal standard is indispensable for achieving accurate and precise measurements. An ideal internal standard should mimic the chemical and physical behavior of the analyte while being clearly distinguishable by the detector.

Principle of Operation:

The use of a deuterated internal standard is a robust method for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Protocol: Quantification of an Analyte Using a Deuterated Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (e.g., cis-decahydronaphthalene) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of the internal standard (cis-Decahydronaphthalene-d18) at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte stock solution.

-

To each calibration standard, add a fixed amount of the internal standard stock solution.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.

-

Perform the necessary sample extraction and clean-up procedures.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and unknown samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Set up the mass spectrometer to monitor for the specific m/z of the analyte and the internal standard.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard.

Utility in Mechanistic and Tracer Studies

Deuterium labeling is a powerful method for elucidating reaction mechanisms and tracing metabolic pathways.[1] By substituting hydrogen with deuterium, researchers can monitor the molecule's fate through a series of complex transformations. The C-D bond is stronger than the C-H bond, which can give rise to a kinetic isotope effect (KIE). The observation of a KIE can provide strong evidence for bond scission at a specific position during the rate-determining step of a reaction.

Safety and Handling Precautions

cis-Decahydronaphthalene-d18 is a flammable liquid and vapor.[7][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7][11] This material may form explosive peroxides and should be stored away from heat and sources of ignition.[9] Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information.[7][11]

Conclusion

cis-Decahydronaphthalene-d18 is a highly valuable tool for analytical chemists and researchers. Its isotopic purity and stability make it an excellent internal standard for ensuring the accuracy and reliability of quantitative data.[1] Furthermore, its application in mechanistic and tracer studies underscores the broader significance of isotopic labeling in advancing our comprehension of intricate chemical and biological processes.[1]

References

-

Stenutz. cis-decalin. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Decahydronaphthalene-d18, 99.5 atom % D. [Link]

-

PubChem. Decalin | C10H18 | CID 7044. [Link]

-

Wikipedia. Decalin. [Link]

-

PubChem. cis-Decalin-d | C10H18 | CID 129693364. [Link]

Sources

- 1. Buy cis-Decahydronaphthalene-d18 | 28788-42-3 [smolecule.com]

- 2. Decahydronaphthalene-d18 D 98atom 28788-42-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decalin - Wikipedia [en.wikipedia.org]

- 6. CIS-DECAHYDRONAPHTHALENE CAS#: 493-01-6 [m.chemicalbook.com]

- 7. isotope.com [isotope.com]

- 8. cis-decalin [stenutz.eu]

- 9. CIS-DECAHYDRONAPHTHALENE | 493-01-6 [chemicalbook.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Synthesis Route for cis-Decahydronaphthalene-d18

Executive Summary

This technical guide outlines the stereoselective synthesis of cis-decahydronaphthalene-d18 (cis-decalin-d18) from naphthalene-d8.[1] cis-Decalin-d18 is a critical isotopologue used primarily as a solvent in NMR spectroscopy for solubilizing non-polar analytes and in neutron scattering studies where hydrogen's incoherent scattering cross-section is detrimental.[1]

The core challenge in this synthesis is twofold:

-

Isotopic Integrity: Achieving >99 atom% D incorporation (

) requires the total exclusion of protium sources.[1] -

Stereocontrol: Decalin exists as two geometric isomers (cis and trans).[1] The trans-isomer is thermodynamically more stable (

).[1][2] Therefore, obtaining the cis-isomer requires strictly controlled kinetic conditions using specific noble metal catalysts (Rh or Pt) that favor "haptophilic" adsorption and syn-addition of deuterium across the bridgehead carbons.

Strategic Analysis: Thermodynamics vs. Kinetics

The reduction of naphthalene proceeds in two distinct stages:

-

Naphthalene

Tetralin: Rapid hydrogenation of one ring.[1][3][4] -

Tetralin

Decalin: Slower hydrogenation of the second ring.[1] This is the stereodetermining step.

Stereoselectivity Mechanism

The formation of cis-decalin is favored by the "roll-over" mechanism absent on the catalyst surface. If the intermediate tetralin remains adsorbed flat on the catalyst surface, the addition of deuterium occurs from the bottom face, forcing the bridgehead hydrogens into a cis relationship (syn-addition). If the molecule desorbs and re-adsorbs, or if the temperature allows conformational flipping, the thermodynamically stable trans-isomer forms.

Key Process Parameters:

-

Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

, Adams' Catalyst).[1] Rhodium is preferred for its high cis-selectivity at moderate pressures.[1] -

Temperature: Low to Moderate (<100°C). High temperatures (>150°C) promote isomerization to trans.[1]

-

Pressure: High deuterium pressure (50–100 bar) increases the rate of the kinetic reaction, locking in the cis configuration before isomerization can occur.

Materials and Precursors

To ensure isotopic purity, all reagents must be anhydrous and deuterium-labeled.[1]

| Component | Specification | Function |

| Naphthalene-d8 | Starting Material | |

| Deuterium Gas ( | Reducing Agent | |

| Rhodium on Carbon (Rh/C) | Catalyst (Kinetic Control) | |

| Cyclohexane-d12 | Solvent (Optional*) | |

| Molecular Sieves | 3Å, Activated | Moisture Scavenger |

*Note: Running the reaction "neat" (solvent-free) is recommended if the reactor can maintain

Experimental Protocol

Reactor Preparation (Self-Validating System)

To prevent protium contamination (H/D exchange), the reactor system must be conditioned.[1]

-

Drying: Bake the stainless steel autoclave (Parr reactor) at 120°C overnight.

-

Passivation: Flush the system 3x with

gas to displace surface-adsorbed moisture and -

Catalyst Activation: If using

, pre-reduce in situ with

Hydrogenation Procedure

Target Reaction:

-

Loading: Under an inert argon atmosphere (glovebox), load Naphthalene-d8 (10 g) and 5% Rh/C (0.5 g, 5 wt% loading) into the reactor liner.

-

Pressurization: Seal the reactor. Purge with

(3 cycles at 10 bar). Pressurize to 50 bar (725 psi) with -

Reaction: Heat to 90°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Completion: Reaction is complete when

uptake ceases (typically 6–12 hours). -

Workup: Cool to room temperature. Vent

. Filter the mixture through a sintered glass funnel (packed with Celite) to remove the catalyst.

Purification (Isomer Separation)

The crude product will be a mixture of cis-decalin-d18 (major) and trans-decalin-d18 (minor).[1]

Physical Property Difference:

Protocol:

-

Transfer the filtrate to a fractional distillation apparatus equipped with a Vigreux column or spinning band column (high theoretical plates required).[1]

-

Perform distillation at reduced pressure (e.g., 20 mmHg) to lower thermal stress, or at atmospheric pressure if strictly necessary.[1]

-

Fraction 1 (

): Enriched trans-isomer (Discard or recycle).[1] -

Fraction 2 (Intermediate): Mixed fraction.

-

Fraction 3 (

): Pure cis-Decalin-d18 .[1]

Visualization of Reaction Logic

Reaction Pathway & Stereochemistry

The following diagram illustrates the hydrogenation pathway and the divergence between kinetic (cis) and thermodynamic (trans) products.

Figure 1: Reaction pathway showing the kinetic preference for cis-decalin under controlled catalytic conditions.

Synthesis Workflow

The operational flow from raw materials to purified product.[1]

Figure 2: Operational workflow for the synthesis and purification of cis-decalin-d18.

Characterization & Quality Control

The final product must be validated against the following criteria:

| Method | Expected Result | Purpose |

| Refractive Index ( | ~1.4810 | Distinguishes cis (1.481) from trans (1.469) [1].[1] |

| Boiling Point | 195–196°C | Confirms removal of trans-isomer.[1] |

| High-Res Mass Spec | m/z = 156.3 (approx) | Confirms d18 deuteration level.[1] |

| NMR ( | Distinct shifts for bridgehead carbons | cis and trans have unique chemical shifts due to ring strain.[1] |

Safety & Handling

-

Deuterium Gas (

): Extremely flammable.[1] High-pressure leaks can cause auto-ignition.[1] All reactor vessels must be rated for >100 bar.[1] -

Catalyst (Rh/C): Pyrophoric when dry.[1] Handle under inert atmosphere. Never expose dry catalyst to

without purging nitrogen first.[1] -

Peroxides: Like all cyclic ethers and hydronaphthalenes, decalin can form explosive peroxides upon long-term storage and exposure to air.[1] Store under argon/nitrogen and test for peroxides before distillation [2].

References

-

Lide, D. R. (2004).[1][5] CRC Handbook of Chemistry and Physics (85th ed.).[1][5] CRC Press.[1][5] (Data on Refractive Index and Boiling Points of Decalin Isomers). 5

-

ThermoFisher Scientific. (2025).[1][5] Safety Data Sheet: Decahydronaphthalene. (Hazards regarding peroxide formation and flammability). 5

-

Weitkamp, A. W. (1968).[1] Stereochemistry of Naphthalene Hydrogenation. Advances in Catalysis. (Mechanistic details on cis-selectivity using Rh and Pt catalysts).

-

Cambridge Isotope Laboratories. (2023).[1] Decalin (D18) Product Specifications. (Isotopic purity standards). 6[1][7]

Sources

- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decalin - Wikipedia [en.wikipedia.org]

- 6. isotope.com [isotope.com]

- 7. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

cis-Decahydronaphthalene-d18 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of cis-Decahydronaphthalene-d18

This guide provides an in-depth analysis of the material safety data for cis-Decahydronaphthalene-d18 (C₁₀D₁₈), a deuterated solvent essential for advanced scientific research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer field-proven insights and protocols. We will explore the causality behind safety measures, ensuring that every procedure is a self-validating system for maintaining both personnel safety and experimental integrity.

Introduction: The Role and Risks of a Specialized Solvent

cis-Decahydronaphthalene-d18 is the deuterated isotopologue of cis-decalin, where all 18 hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a non-interfering solvent for analyzing proton-containing analytes.[1] Its utility is particularly pronounced in studies of protein-ligand interactions and for tracing metabolic pathways.[1] However, its unique properties are accompanied by significant hazards that demand meticulous handling and a thorough understanding of its chemical nature. This guide is structured to provide that understanding, empowering the user to work safely and effectively.

Section 1: Comprehensive Hazard Profile

The safe use of cis-Decahydronaphthalene-d18 begins with a clear-eyed assessment of its inherent risks. The compound presents a multi-faceted hazard profile, encompassing flammability, acute toxicity, and specific chemical reactivity.

Summary of GHS Classifications

| Hazard Class | Category | GHS Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor[2][3] |

| Acute Toxicity (Inhalation) | 3 | H331 / H332: Toxic or harmful if inhaled[1][2][4] |

| Skin Corrosion/Irritation | 1A/1C | H314: Causes severe skin burns and eye damage[2][4] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[2][3][4] |

| Eye Damage/Irritation | - | Causes serious eye irritation or damage[1][2][5] |

| Aquatic Hazard (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects[2] |

In-Depth Hazard Analysis

-

Flammability: The solvent has a flash point of approximately 57-58°C, classifying it as a flammable liquid.[5][6] Its vapors are heavier than air and can form explosive mixtures with air, with lower and upper explosion limits of 0.7% and 4.9% respectively.[6][7] Therefore, all work must be conducted away from ignition sources, and precautionary measures against static discharge are mandatory.[2][4]

-

Health Hazards:

-

Inhalation: This is a primary route of exposure. Inhalation of vapors can cause respiratory tract irritation and, at high concentrations, central nervous system (CNS) depression, characterized by headache, dizziness, and nausea.[5] It is classified as toxic if inhaled.[2][4]

-

Skin Contact: The liquid is corrosive and can cause severe skin burns and irritation.[1][2][4] Prolonged or repeated contact can lead to defatting of the skin, resulting in dermatitis.[5]

-

Eye Contact: Direct contact will cause severe irritation and possible eye burns.[5]

-

Ingestion: Ingestion presents a severe aspiration hazard. If the liquid is swallowed, it can be drawn into the lungs, causing a potentially fatal chemical pneumonitis.[5] For this reason, vomiting should never be induced after ingestion.[5]

-

-

Special Chemical Hazards:

-

Peroxide Formation: Like its non-deuterated counterpart, cis-Decahydronaphthalene-d18 is susceptible to autoxidation and can form explosive peroxides over time, especially when exposed to heat and light.[5][8] It is critical to date the container upon receipt and test for the presence of peroxides before any distillation or evaporation procedure.[3] It is advisable to discard the material after one year if not tested.[3]

-

Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere.[5] For a deuterated solvent, this is a critical issue beyond simple contamination. Water absorption compromises the isotopic purity of the solvent, leading to a significant H₂O/HDO peak in a ¹H NMR spectrum, which can obscure signals from the analyte. This necessitates handling under a dry, inert atmosphere.[9][10]

-

Mandatory Visualization: Hazard Assessment Workflow

The following diagram outlines the logical flow for assessing the primary hazards associated with cis-Decahydronaphthalene-d18 before beginning any experimental work.

Caption: Pre-Use Hazard Assessment Workflow for cis-Decahydronaphthalene-d18.

Section 2: Physicochemical Data for the Researcher

Understanding the physical properties of cis-Decahydronaphthalene-d18 is crucial for its effective use in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀D₁₈ | [1][6] |

| Molecular Weight | ~156.36 g/mol | [11] |

| Appearance | Clear, colorless liquid | [5][7] |

| Boiling Point | 189 - 193 °C | [3][6][8] |

| Melting Point | -45 °C (non-deuterated) | [6] |

| Density | ~1.014 g/mL (Deuterated) | [11] |

| Flash Point | 57 - 58 °C | [5][6] |

| Water Solubility | 0.9 mg/L (Insoluble) | [6] |

| Synonyms | Decalin-d18, Bicyclo[4.4.0]decane-d18 | [5][6] |

Section 3: Field-Proven Protocols for Safe Use

Adherence to strict protocols is non-negotiable. The following methodologies are designed to mitigate the identified risks and preserve the quality of the solvent.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of cis-Decahydronaphthalene-d18 must be performed inside a certified chemical fume hood.[6] This is a mandatory control to mitigate the significant inhalation hazard.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required. The corrosivity of the liquid necessitates protection beyond standard safety glasses.[2][6]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or butyl rubber). A flame-retardant lab coat is essential due to the flammability risk.[2][3]

-

Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill.[2]

-

Experimental Protocol: Safe Handling for NMR Sample Preparation

This protocol details the steps for safely preparing an NMR sample, with a focus on mitigating both safety risks and moisture contamination.

-

Preparation (The Dry-Down):

-

Environment Setup (The Inert Blanket):

-

Solvent Transfer (The Syringe Technique):

-

Rationale: To minimize exposure to the atmosphere and prevent vapor release.

-

Action: If the solvent is in a septum-sealed bottle, use a clean, dry syringe with a needle to withdraw the required amount.[10] Before withdrawing the liquid, inject an equivalent volume of inert gas into the bottle to prevent creating a vacuum.[10][13]

-

-

Sample Preparation and Sealing:

-

Rationale: To ensure a stable, uncontaminated sample for analysis.

-

Action: Add the solvent to your analyte in the dried NMR tube. Cap the tube immediately. If vortexing is required, ensure the cap is securely fastened. Avoid shaking, which can introduce contaminants from the cap material.[9]

-

-

Storage and Cleanup:

-

Rationale: To maintain solvent integrity and ensure a safe workspace.

-

Action: Tightly reseal the main solvent container, reinforcing the seal with Parafilm if necessary, and store it according to the guidelines in the next section.[2] Dispose of contaminated pipettes and other materials in a designated hazardous waste container.

-

Mandatory Visualization: Safe Handling Workflow

Caption: Workflow for Safe Handling and NMR Sample Preparation.

Storage Integrity and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6] The storage area should be protected from heat, direct sunlight, and ignition sources.[2][14] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

-

Spill Management: For small spills, absorb with a non-combustible material like sand or earth and place in a sealed container for disposal.[2] Evacuate the area and remove all ignition sources.

-

Disposal: Waste material is considered hazardous. Dispose of it in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.[4]

Section 4: Emergency Response

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Call a poison control center or doctor immediately.[4][5]

-

Fire Fighting: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[2][6] Water may be ineffective at extinguishing the fire but can be used to cool fire-exposed containers.[2][15] Firefighters must wear self-contained breathing apparatus (SCBA).[2]

Conclusion

cis-Decahydronaphthalene-d18 is a powerful tool for modern chemical analysis, but its utility is matched by its hazardous properties. It is flammable, toxic, corrosive, and presents a significant aspiration risk. Furthermore, its propensity for peroxide formation and its hygroscopic nature demand specialized handling and storage protocols to ensure both user safety and the validity of experimental results. By understanding the causality behind these safety measures—from oven-drying glassware to utilizing inert atmosphere techniques—researchers can confidently and safely leverage the capabilities of this specialized deuterated solvent.

References

- Material Safety Data Sheet - Decahydronaphthalene-d18, 99.

- cis-Decahydronaphthalene-d18 | 28788-42-3. Biosynth.

- Safety Data Sheet - Decalin-d18 (cis/trans mixture). C/D/N Isotopes.

- Safety Data Sheet: Decahydronaphthalene. Carl Roth.

- Decalin | C10H18 | CID 7044. PubChem, NIH.

- DECAHYDRONAPHTHALENE. CAMEO Chemicals, NOAA.

- CIS-DECAHYDRONAPHTHALENE | 493-01-6. ChemicalBook.

- DECALIN (D18, 99%) CIS/TRANS MIX Safety Data Sheet.

- Decahydronaphthalene Safety D

- cis-Decalin-d | C10H18 | CID 129693364. PubChem, NIH.

- Use and Handling of NMR Solvents. Sigma-Aldrich.

- Decahydronaphthalene-d{18}, cis + trans, 99% (Isotopic). Thermo Scientific.

- Use and Handling of NMR Solvents Deuterated Chloroform.

- Selection Guide on Deuter

- NMR Solvents. Eurisotop.

- NMR Solvent D

Sources

- 1. Buy cis-Decahydronaphthalene-d18 | 28788-42-3 [smolecule.com]

- 2. isotope.com [isotope.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CIS-DECAHYDRONAPHTHALENE | 493-01-6 [chemicalbook.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. NMR Solvents | Eurisotop [eurisotop.com]

- 11. Decahydronaphthalene-d{18}, cis + trans, 99% (Isotopic), Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. labinsights.nl [labinsights.nl]

- 13. ukisotope.com [ukisotope.com]

- 14. buchem.com [buchem.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

determining isotopic purity of cis-Decahydronaphthalene-d18

An In-Depth Technical Guide to Determining the Isotopic Purity of cis-Decahydronaphthalene-d18

Authored by: A Senior Application Scientist

Abstract

The determination of isotopic purity is a critical aspect of quality control and characterization for isotopically labeled compounds, which are indispensable in drug metabolism studies, mechanistic chemistry, and as internal standards in quantitative mass spectrometry. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the robust determination of isotopic purity for cis-Decahydronaphthalene-d18. We will delve into the core analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind experimental choices. This document is designed not as a rigid template, but as an authoritative guide grounded in scientific principles, ensuring that each described protocol functions as a self-validating system for trustworthy and reproducible results.

The Imperative of Isotopic Purity

cis-Decahydronaphthalene-d18 (C₁₀D₁₈) is a fully deuterated analog of the saturated hydrocarbon, cis-decalin. In its applications, the assumption is that it is isotopically "pure." However, synthetic realities mean that a batch of C₁₀D₁₈ will inevitably contain a distribution of molecules with fewer than 18 deuterium atoms (e.g., d17, d16). Accurately quantifying this distribution is paramount. A failure to do so can lead to significant errors in pharmacokinetic modeling, misinterpretation of reaction mechanisms, and compromised accuracy in quantitative bioanalysis.

This guide moves beyond simple procedural lists to establish a logical and scientific foundation for the analytical workflows, ensuring both technical accuracy and field-proven insights.

Foundational Concepts: Defining "Purity" in an Isotopic Context

Before proceeding to methodology, it is crucial to establish a clear lexicon. The term "purity" for a deuterated compound is multifaceted.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For a compound with 99% enrichment, each intended deuterium site has a 99% probability of being occupied by a deuterium atom and a 1% chance of being a hydrogen atom.[1]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d18 vs. d17).[1]

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. For our topic, the sample will contain C₁₀D₁₈, C₁₀HD₁₇, C₁₀H₂D₁₆, etc., all of which are isotopologues of decahydronaphthalene.[1]

Our primary goal is to determine the abundance of each isotopologue to calculate the overall isotopic purity.

Orthogonal Analytical Strategies: MS and NMR

A robust determination of isotopic purity relies on using complementary analytical techniques. For a volatile, non-polar compound like decahydronaphthalene, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable qualitative and confirmatory data. The combination of these methods provides a dependable approach for confirming both isotopic labeling and molecular integrity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Quantitative Workhorse

GC-MS is exceptionally well-suited for analyzing volatile compounds like decahydronaphthalene.[2][3] The gas chromatograph separates the analyte from solvent and any volatile impurities, while the mass spectrometer detects the molecule and its isotopologues based on their mass-to-charge ratio (m/z).

Causality of Choice:

-

Volatility: Decahydronaphthalene's high volatility makes it ideal for GC, ensuring efficient transfer to the gas phase for separation and analysis.

-

Separation Power: The GC column separates the deuterated analyte from any potential chemical impurities, ensuring the mass spectrum is "clean."

-

Mass Discrimination: The mass spectrometer can easily distinguish between the d18, d17, d16, etc., isotopologues due to their 1-dalton mass differences.

A curious phenomenon often observed in the GC of deuterated compounds is the "inverse isotope effect," where the heavier, more deuterated isotopologue elutes slightly earlier than its lighter counterpart.[3][4] This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and weaker van der Waals interactions with the GC column's stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Confirmatory Pillar

NMR spectroscopy is a powerful tool for verifying the structural integrity of the molecule and confirming the positions of isotopic labels.[5] For a highly deuterated compound, two experiments are particularly insightful.

-

Proton (¹H) NMR: This technique is exceptionally precise for quantifying the absence of deuterium by measuring the tiny signals from residual protons.[1] By comparing the integration of these residual signals to a known internal standard, one can determine the overall level of hydrogen present with high accuracy.

-

Deuterium (²H) NMR: This experiment directly observes the deuterium nuclei. It provides a "clean" spectrum where only deuterated positions are visible, confirming that deuterium is located on the decalin skeleton.[6] A key advantage is the ability to use non-deuterated solvents, avoiding large solvent signals that could obscure the analyte peaks.[6] While less sensitive than ¹H NMR, it is an excellent qualitative tool for confirming the presence and general location of deuterium.[6][7]

Experimental Protocols and Data Analysis

The following sections provide detailed, self-validating workflows. The key to trustworthiness is the systematic correction for natural isotopic abundances, which ensures the final data reflects only the synthetic incorporation of deuterium.

GC-MS Protocol for Isotopic Purity

Objective: To separate cis-Decahydronaphthalene-d18 from impurities and obtain a mass spectrum to quantify the isotopologue distribution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of cis-Decahydronaphthalene-d18 in a volatile, high-purity solvent (e.g., hexane or ethyl acetate) at a concentration of ~1 mg/mL.

-

Prepare a dilution of this stock solution to ~10-20 µg/mL for analysis. Causality: This concentration range is typically sufficient to produce a strong signal without saturating the detector.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a 30m x 0.25mm column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer operating in Electron Ionization (EI) mode. Causality: EI is a robust, reproducible ionization technique that generates a characteristic fragmentation pattern, but for this analysis, we are primarily interested in the molecular ion cluster.

-

-

Instrument Parameters (Example):

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 15°C/min. Causality: This program ensures good separation from the solvent front and provides a sharp, symmetrical peak for the analyte.

-

MS Transfer Line Temp: 280°C

-

Ion Source Temp: 230°C

-

Scan Range: m/z 50-200.

-

Data Analysis Workflow:

The critical step in data analysis is correcting the raw ion intensities for the natural abundance of ¹³C.[8] Every carbon atom in the decahydronaphthalene molecule has a ~1.1% chance of being the heavier ¹³C isotope instead of ¹²C.[9][10] This means that a portion of the signal at the m/z for the d17 species is actually from the d18 species containing one ¹³C atom. This contribution must be mathematically removed to reveal the true isotopologue distribution.

Caption: GC-MS data analysis workflow for isotopic purity determination.

²H NMR Protocol for Structural Confirmation

Objective: To confirm that deuterium is incorporated onto the decahydronaphthalene skeleton and to assess the relative distribution if signals are resolved.

Methodology:

-

Sample Preparation:

-

Dissolve ~10-20 mg of cis-Decahydronaphthalene-d18 in ~0.6 mL of a non-deuterated, high-purity solvent (e.g., chloroform or benzene) in a 5 mm NMR tube. Causality: Using a protonated solvent is advantageous in ²H NMR as it eliminates the large signal from a deuterated solvent, providing a flat baseline.[6]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing the ²H frequency.

-

-

Instrument Parameters (Example on a 400 MHz instrument):

-

Observe Frequency: ~61.4 MHz

-

Pulse Program: Standard single pulse acquisition.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds. Causality: The relaxation time for deuterium is relatively short, allowing for faster acquisition times compared to ¹³C NMR.[7]

-

Number of Scans: 128 or higher, depending on sample concentration. Causality: More scans are needed to improve the signal-to-noise ratio due to the lower sensitivity of the ²H nucleus.[6]

-

Lock: The instrument lock should be turned OFF, as no deuterated solvent is present for locking.

-

Data Analysis Workflow:

Caption: ²H NMR workflow for structural confirmation of deuteration.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Example GC-MS Data for a Batch of cis-Decahydronaphthalene-d18

| Isotopologue | Expected m/z (for C₁₀) | Observed Raw Intensity | Corrected Intensity | Relative Abundance (%) |

| d18 | 156 | 1,000,000 | 985,000 | 97.5 |

| d17 | 155 | 20,000 | 15,150 | 1.5 |

| d16 | 154 | 5,000 | 4,040 | 0.4 |

| d15 | 153 | 1,000 | 505 | 0.05 |

Interpretation: The data presented in Table 1 indicates that the sample is predominantly composed of the fully deuterated (d18) species, with a relative abundance of 97.5%. The remaining portion consists of lower isotopologues. The overall isotopic purity can be calculated as a weighted average of the deuterium content:

Isotopic Purity (%) = Σ [(Abundance of Isotopologue) × (% Deuteration of Isotopologue)]

For the data above: Purity = (97.5% × 18/18) + (1.5% × 17/18) + (0.4% × 16/18) + ... Purity ≈ 99.8% D

This value represents the average deuterium incorporation across all molecules in the sample.

Method Validation: The Cornerstone of Trustworthiness

Every analytical procedure must be validated to demonstrate its fitness for the intended purpose.[11] A comprehensive validation study for the GC-MS method described would follow international guidelines such as ICH Q2(R2) and would assess parameters including:[11][12]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., chemical impurities, isomers).

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known, certified isotopic purity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

By performing this validation, the laboratory creates a self-validating system that ensures the ongoing reliability and accuracy of the isotopic purity determination.[12]

Conclusion

References

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available from: [Link]

-

National Center for Biotechnology Information. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. Available from: [Link]

-

Concert Pharmaceuticals. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

-

University of Massachusetts Amherst. How to run a 2H experiment. Available from: [Link]

-

PubMed. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Available from: [Link]

-

ACS Publications. Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Available from: [Link]

-

Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. Available from: [Link]

-

National Institutes of Health. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available from: [Link]

-

University of Wisconsin-Madison. Table of Isotopic Masses and Natural Abundances. Available from: [Link]

-

Wikipedia. Isotopes of hydrogen. Available from: [Link]

-

European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]

-

Photographic Periodic Table. Isotope Abundances of the elements. Available from: [Link]

-

PubMed. Development of approaches for deuterium incorporation in plants. Available from: [Link]

-

ResearchGate. A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Available from: [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available from: [Link]

-

U.S. Department of Energy. DOE Explains...Isotopes. Available from: [Link]

-

YouTube. abundance of the carbon-13 isotope & 13C NMR spectroscopy. Available from: [Link]

-

Chromatography Forum. Question on MS/MS techniques. Available from: [Link]

-

PubChem. cis-Decalin-d. Available from: [Link]

-

Semantic Scholar. Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. Available from: [Link]

-

PubChem. Decalin. Available from: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. gcms.cz [gcms.cz]

- 4. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to cis-Decahydronaphthalene-d18: Sourcing, Application, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide serves as a comprehensive technical resource for understanding the procurement, application, and handling of cis-Decahydronaphthalene-d18 (also known as deuterated cis-decalin). As a specialized, isotopically labeled solvent, its primary utility lies in advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a non-interfering medium for sample analysis. This document provides an in-depth analysis of its market availability and pricing, explores the scientific rationale behind its application in research and drug development, and offers validated protocols for its procurement, safe handling, and use in a laboratory setting.

Introduction to cis-Decahydronaphthalene-d18

cis-Decahydronaphthalene-d18 is a saturated bicyclic hydrocarbon and a deuterated isotopologue of cis-decalin. In this molecule, all 18 hydrogen atoms (¹H) have been replaced with deuterium (²H or D), a stable isotope of hydrogen.[1] This isotopic substitution results in the molecular formula C₁₀D₁₈ and a molecular weight of approximately 156.36 g/mol .[1] While chemically similar to its non-deuterated counterpart, its distinct nuclear properties make it an invaluable tool for specific scientific applications.

The primary driver for its use is the fundamental difference in the nuclear magnetic resonance properties of deuterium compared to protium (standard hydrogen). Hydrogen nuclei (protons) have a nuclear spin of ½ and produce strong signals in ¹H NMR. In contrast, deuterium has a nuclear spin of 1, causing it to resonate at a significantly different frequency.[1] Consequently, when cis-Decahydronaphthalene-d18 is used as a solvent for NMR spectroscopy, it is essentially "invisible" in the ¹H NMR spectrum, allowing for the unobstructed observation of signals from the analyte of interest.

Molecular Structure and Properties

Caption: Molecular structure of cis-Decahydronaphthalene-d18.

Market Landscape: Price & Availability

The procurement of cis-Decahydronaphthalene-d18 is limited to specialized chemical suppliers that focus on stable isotope-labeled compounds. It is crucial to note that this product is most commonly sold as a mixture of cis and trans isomers. While applications may sometimes tolerate the isomeric mixture, researchers requiring the pure cis isomer must verify product specifications carefully with the supplier. The price is significantly influenced by the isotopic purity (typically ≥98 atom % D), chemical purity, and quantity.

Below is a comparative summary of representative suppliers. Prices are subject to change and should be verified by requesting a formal quote.

| Supplier | Product Name | Catalog No. (Example) | Isotopic Purity | Package Size | Price (USD) | Availability |

| CDN Isotopes | Decalin-d18 (cis/trans mixture) | D-0885 | 98 atom % D | 1 g | $155.00 | In Stock |

| 5 g | $509.00 | In Stock | ||||

| Cambridge Isotope Labs (CIL) | Decalin (cis/trans mix) (D₁₈, 99%) | DLM-1386-PK | 99 atom % D | 1 g | $145.00 | In Stock |

| 5 g | $464.00 | In Stock | ||||

| Sigma-Aldrich (Merck) | Decahydronaphthalene-d18 | 28788-42-3 | 98 atom % D | N/A | N/A | Discontinued |

(Note: Data compiled from supplier websites in February 2026. Pricing is for illustrative purposes and does not include shipping or handling fees.)[2][3]

Scientific Applications in R&D and Drug Development

The utility of cis-Decahydronaphthalene-d18 stems from its isotopic purity, making it a powerful tool in several advanced research areas.

Causality of Use in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for elucidating molecular structure. The choice of solvent is critical. Using a standard, proton-containing solvent would generate a massive solvent signal that would obscure the signals from the sample, which is typically present at a much lower concentration. Deuterated solvents are the solution to this fundamental problem. The three primary reasons for their use are:

-

Avoiding Signal Overlap: Deuterium resonates at a completely different frequency than protons, so the solvent does not produce interfering signals in the ¹H NMR spectrum. This allows for a clear, unobstructed view of the analyte's proton signals.

-

Field-Frequency Locking: Modern NMR spectrometers rely on a "lock" signal to maintain a stable magnetic field strength throughout the experiment. The deuterium signal from the solvent is used for this purpose, ensuring high spectral resolution and reproducibility.[4][5]

-

Accurate Chemical Shift Referencing: The spectrometer can use the known resonance frequency of the solvent's deuterium signal to accurately calibrate the chemical shift (ppm) axis.

cis-Decahydronaphthalene-d18 is particularly useful as a non-polar solvent for analytes that are not soluble in more common deuterated solvents like chloroform-d or DMSO-d6.

Use in Metabolic Tracing and Interaction Studies

In drug development and biological research, deuterated compounds can act as tracers. When a molecule labeled with deuterium is introduced into a biological system, its journey and transformation can be monitored. cis-Decahydronaphthalene-d18 can be used as a non-exchangeable tracer in metabolic pathway studies or to probe protein-ligand interactions at an atomic level using NMR.[1] The distinct deuterium signal allows researchers to follow the fate of the labeled molecule within a complex biological matrix.[1]

Procurement and Safe Handling Protocol

Acquiring and using specialized chemicals like cis-Decahydronaphthalene-d18 requires a systematic approach to ensure safety and experimental integrity.

Caption: Procurement and Safe Handling Workflow for cis-Decahydronaphthalene-d18.

Step-by-Step Protocol:

-

Supplier Vetting: Identify suppliers specializing in stable isotopes (e.g., Cambridge Isotope Laboratories, CDN Isotopes). Compare isotopic and chemical purity specifications.

-

Request Quotation: Contact the chosen supplier's sales department to obtain a formal quote, specifying the required quantity and purity.

-

Review Safety Data Sheet (SDS): Before the material arrives, thoroughly review the SDS.[6][7][8] Key hazards include:

-

Receiving and Inspection: Upon receipt, inspect the container for damage. Log the material into the lab's chemical inventory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: All transfers and sample preparations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[8]

-

Storage: Store the container tightly closed in a cool, well-ventilated area designated for flammable liquids, typically at room temperature.[2][7]

-

Disposal: Dispose of unused material and contaminated waste as hazardous chemical waste, following all local, state, and federal regulations.

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a non-polar analyte for ¹H NMR analysis using Decahydronaphthalene-d18.

Objective: To dissolve a non-polar organic compound in Decahydronaphthalene-d18 and transfer it to an NMR tube for analysis.

Materials:

-

Decahydronaphthalene-d18 (cis/trans mixture, ≥98 atom % D)

-

Analyte of interest

-

High-precision NMR tube (5 mm)

-

Glass Pasteur pipette

-

Small glass vial (e.g., 1-dram)

-

Microbalance

Methodology:

-

Weigh Analyte: Accurately weigh approximately 5-10 mg of the analyte directly into the small glass vial.

-

Add Solvent: Inside a fume hood, use a clean glass Pasteur pipette to add approximately 0.6-0.7 mL of Decahydronaphthalene-d18 to the vial.

-

Dissolution: Gently swirl or vortex the vial until the analyte is completely dissolved. If necessary, gentle warming in a water bath can be used, but ensure there are no ignition sources nearby.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. Ensure the liquid height in the tube meets the spectrometer's requirements (typically ~4 cm).

-

Cap and Label: Securely cap the NMR tube. Label it clearly with the sample identification.

-

Quality Check: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Conclusion

cis-Decahydronaphthalene-d18 is a highly specialized but indispensable solvent for researchers working with non-polar analytes requiring high-resolution NMR analysis. Its unique property of being "silent" in ¹H NMR spectra allows for the clear elucidation of molecular structures, while its role as a tracer opens avenues in metabolic and interaction studies. While its procurement is limited to a few expert suppliers and its handling requires stringent safety protocols due to its flammability and toxicity, a thorough understanding of its properties and adherence to validated procedures enables its safe and effective use in advancing scientific discovery.

References

-

Decahydronaphthalene, 1 l, glass, CAS No. 91-17-8. (n.d.). Carl ROTH. Retrieved February 1, 2026, from [Link]

-

Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. (2015). MDPI. Retrieved February 1, 2026, from [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR. (n.d.). Study Mind. Retrieved February 1, 2026, from [Link]

-

Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

How Is Deuterium Used In NMR? (2025, June 13). Chemistry For Everyone. Retrieved February 1, 2026, from [Link]

-

Material Safety Data Sheet - Decahydronaphthalene-d18. (n.d.). Cole-Parmer. Retrieved February 1, 2026, from [Link]

-

Decalin | C10H18. (n.d.). PubChem - NIH. Retrieved February 1, 2026, from [Link]

Sources

- 1. Buy cis-Decahydronaphthalene-d18 | 28788-42-3 [smolecule.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. isotope.com [isotope.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. isotope.com [isotope.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Storage and Handling of Deuterated Solvents

Executive Summary

In drug development and structural biology, the integrity of Nuclear Magnetic Resonance (NMR) data is inextricably linked to the purity of the deuterated solvent. A common misconception is that "fresh from the bottle" equals "spectroscopically pure." In reality, deuterated solvents are dynamic chemical systems susceptible to isotopic dilution, photochemical decomposition, and atmospheric moisture exchange.

This guide moves beyond basic "keep it capped" advice. It provides a mechanistic understanding of solvent degradation and actionable, self-validating protocols to ensure your solvent does not become the limiting factor in your analytical resolution.

Part 1: The Mechanisms of Degradation

To prevent degradation, one must understand the specific chemical pathways that drive it.

The Hygroscopic Cascade (H/D Exchange)

Water is the universal contaminant. Most deuterated solvents (DMSO-d6, D2O, CD3OD) are hygroscopic.

-

Mechanism: The dipole moment of solvents like DMSO makes them aggressive scavengers of atmospheric water vapor.

-

The Impact:

-

Signal Obscuration: The H2O/HDO peak broadens and dominates the spectrum, overlapping with key analyte signals (e.g., the carbohydrate region in D2O).

-

Exchangeable Protons: Labile protons on the analyte (–OH, –NH) exchange with the solvent's absorbed H2O, causing signal disappearance or integration errors.

-

Chloroform Decomposition (The Phosgene Cycle)

Chloroform-d (CDCl3) is the most common yet most chemically unstable solvent. It does not just "go bad"; it becomes toxic and chemically reactive.

-

Mechanism: Upon exposure to Oxygen (

) and Ultraviolet (UV) light, CDCl3 undergoes radical decomposition. -

Reaction:

-

Consequence: The formation of DCl creates an acidic environment that can degrade acid-sensitive analytes (e.g., Boc-protected amines, acetals) inside the NMR tube.

Reference Standard Volatility

Tetramethylsilane (TMS) is often added (0.03% v/v) as an internal reference. TMS is highly volatile (boiling point ~26°C).

-

The Drift: In bulk bottles stored at room temperature, TMS partitions into the headspace and escapes every time the bottle is opened. Over time, the 0.03% concentration drops, affecting the reliability of automated locking/referencing routines that depend on a specific signal intensity.

Part 2: Visualization of Degradation Logic

The following diagram illustrates the critical degradation pathway of CDCl3 and the decision logic for mitigation.

Figure 1: The decomposition pathway of Deuterated Chloroform and the interception role of Silver foil stabilizers.

Part 3: Storage & Handling Protocols

Protocol A: The Vessel Hierarchy

Do not treat all solvent containers equally.

| Container Type | Best Use Case | Risk Profile | Storage Protocol |

| Ampoules (0.5 - 1.0 mL) | Critical samples, long-term archiving. | Low. Sealed under Argon. | Store in dark. One-time use only. |

| Septum Vials | Frequent use, hygroscopic solvents (DMSO, Pyridine). | Medium. Septum cores can contaminate solvent if pierced repeatedly with large gauge needles. | Store upright. Use narrow gauge (22G) needles. Purge with |

| Screw-Cap Bottles (Bulk) | Routine CDCl3, washing NMR tubes. | High. Headspace increases with use, accelerating degradation. | Parafilm is insufficient. Store in desiccator or glovebox if possible. |

Protocol B: Drying with Molecular Sieves

Adding "some sieves" to a bottle is insufficient. Sieves must be activated and matched to the solvent.

1. Sieve Selection:

-

3 Å (Angstrom): REQUIRED for Methanol-d4 and Acetonitrile-d3 .

-

Reasoning: These solvents have small molecular diameters. They will enter the pores of 4 Å sieves, becoming trapped and effectively "drying" the solvent out of existence.

-

-

4 Å: Standard for CDCl3, DMSO-d6, Benzene-d6, D2O .

2. Activation Workflow (The Self-Validating Step): You cannot trust sieves straight from the manufacturer's bottle; they are likely saturated with atmospheric water.

-

Place sieves in a glass drying pistol or round-bottom flask.

-

Heat to 200–250°C under high vacuum (<0.1 mbar) for 12 hours .

-

Cool under dry Argon/Nitrogen.

-

Validation: Add a small amount of activated sieves to dry benzene. Add one drop of water. If the water does not generate heat or is not adsorbed instantly, the sieves are inactive.

Protocol C: The CDCl3 Acidity Test

Before using an old bottle of CDCl3 for a sensitive sample (e.g., a glycoside), validate its neutrality.

-

Reagent: Prepare a solution of Bromothymol Blue (0.04% w/v) in distilled water.

-

The Test:

-

Take 1 mL of aqueous Bromothymol Blue (pH 7.0, Green).

-

Add 1 mL of CDCl3. Shake vigorously.

-

-

Interpretation:

-

Green: Neutral (Safe).

-

Yellow: Acidic (DCl present).[1] Discard or neutralize.

-

Neutralization: Pass acidic CDCl3 through a short column of basic alumina or store over solid

(though this adds water, requiring subsequent drying).

-

Part 4: Quantitative Data for Solvent Management

The following table summarizes physical properties critical for storage decisions.

| Solvent | Freezing Point (°C) | Hygroscopicity | Chemical Stability Issues | Recommended Stabilizer |

| Chloroform-d (CDCl3) | -64 | Low | Photochemical acidity (Phosgene) | Silver (Ag) Foil or Amylene |

| DMSO-d6 | 18.4 | Extreme | None, but freezes in fridge | None |

| Benzene-d6 | 5.5 | Low | Carcinogenic vapor | None |

| Methanol-d4 | -98 | High | Exchangeable -OD proton | None |

| D2O | 3.8 | Extreme | Absorbs H2O from air rapidly | None |

| Acetone-d6 | -94 | Medium | Aldol condensation (if basic) | None |

Critical Note on DMSO-d6: Because its freezing point is 18.4°C, storing it in a refrigerator (4°C) causes it to freeze. Repeated freeze-thaw cycles can crack the glass ampoule or drive moisture condensation into the bottle upon opening cold. Store DMSO-d6 at room temperature in a desiccator.

Part 5: Advanced Handling Workflow

This diagram outlines the decision process for handling ultra-dry solvents for moisture-sensitive catalysis or metabolic studies.

Figure 2: Workflow for handling moisture-sensitive NMR samples.

The "Pre-Soak" Technique (Expert Tip)

Glass surfaces contain interstitial water that oven drying cannot fully remove.[2] For trace analysis:

-

Soak the NMR tube in D2O for 2 hours.

-

This exchanges surface Si-OH protons for Si-OD, preventing H-signal bleed into your deuterated solvent.

References

- Breitmaier, E.Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002. (Standard text on solvent interactions).

-

University of California, Los Angeles (UCLA). The Logic of Chemical Synthesis: Handling Air-Sensitive Reagents. Retrieved from [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[5] Retrieved from [Link]

Sources

discovery and history of cis-Decahydronaphthalene-d18

Content Type: Technical Guide / Whitepaper Audience: Researchers, Spectroscopists, and Drug Development Professionals Subject: Discovery, Synthesis, and Application of Perdeuterated cis-Decalin

Part 1: Executive Summary & Core Directive

cis-Decahydronaphthalene-d18 (CAS: 80997-90-6), commonly referred to as cis-Decalin-d18 , is the fully deuterated isotopologue of the bicyclic hydrocarbon cis-decalin. While often overshadowed by common NMR solvents like Chloroform-d or DMSO-d6, cis-Decalin-d18 occupies a critical niche in structural biology and organometallic chemistry. Its utility stems from two distinct physical properties: a high boiling point (~196°C) allowing for high-temperature NMR studies, and a unique "flexible" stereochemistry that differentiates it from its rigid trans isomer.

This guide moves beyond standard catalog descriptions to analyze the causality of its chemical behavior, the history of its stereochemical resolution, and the protocols required for its effective use in modern spectroscopy.

Part 2: Historical Genesis – The Stereochemical Crucible

The existence of cis-Decalin-d18 is not the result of a single "eureka" discovery, but rather the culmination of two parallel scientific revolutions: the Conformational Analysis of Cyclohexane and the Era of Isotopic Labeling .

The Hückel-Mohr Paradigm (1918–1925)

Before deuteration was possible, the very existence of decalin isomers was a matter of theoretical debate.

-

The Theory: In 1918, Ernst Mohr used Sachse’s theory of "puckered" rings to predict that fusing two cyclohexane rings could result in two stress-free isomers: cis and trans. This contradicted the prevailing Baeyer Strain Theory, which assumed planar rings and predicted only one form.

-

The Proof: In 1925, Walter Hückel successfully separated the two isomers of decahydronaphthalene by fractional distillation. He confirmed Mohr’s prediction, proving that cyclohexane rings are not planar but exist in chair conformations. This moment birthed the field of conformational analysis.

The Deuterium Age (1931–Present)

Following Harold Urey’s discovery of deuterium in 1931, the synthesis of heavy hydrocarbons became a priority for studying kinetic isotope effects (KIE) and neutron scattering.

-

The d18 Emergence: cis-Decalin-d18 was not "discovered" as a natural product but engineered. It emerged in the mid-20th century as NMR spectroscopy demanded solvents that were transparent to proton signals (

H-NMR) and capable of solubilizing non-polar, lipophilic molecules that precipitated in standard polar deuterated solvents.

Part 3: Chemical Architecture & Stereodynamics

To understand cis-decalin-d18, one must understand the energy landscape that separates it from the trans isomer. This is not merely academic; it dictates the solvent's behavior in variable-temperature (VT) NMR.

The Stereochemical Divergence[1]

-

Trans-Decalin: The two rings are fused via equatorial bonds.[1] The structure is rigid and cannot undergo ring flipping. It is the thermodynamic sink (more stable by ~2.7 kcal/mol).

-

Cis-Decalin: The rings are fused via one axial and one equatorial bond.[1] This creates a "hinge" that allows the molecule to undergo rapid chair-chair interconversion (ring flipping) at room temperature.

Visualization: The Isomerization Landscape

The following diagram illustrates the synthesis and energetic relationship between the naphthalene precursor and the two decalin isomers.

Figure 1: The hydrogenation of Naphthalene-d8 yields a mixture of isomers. The cis isomer is often favored kinetically but can isomerize to trans under thermodynamic control.

Part 4: Synthesis & Production Protocols

The synthesis of high-purity cis-Decahydronaphthalene-d18 requires overcoming the thermodynamic preference for the trans isomer.

Method A: Catalytic Deuteration of Naphthalene-d8

This is the industrial standard for producing the d18 isotopologue.

-

Precursor: Naphthalene-d8 (fully deuterated) is dissolved in a non-protic solvent or used neat.

-

Catalyst Selection:

-

Rhodium on Carbon (Rh/C): Favors the cis isomer formation under mild conditions.

-

Platinum (PtO2): Often yields higher trans content.

-

-

Reaction Conditions:

-

Pressure: 50–100 atm of Deuterium gas (

). -

Temperature: Kept relatively low (<100°C) to prevent isomerization to the stable trans form.

-

-

Purification (The Critical Step):

-

The reaction yields a mixture (e.g., 80:20 cis:trans).

-

Distillation: The boiling points differ significantly.

-

cis-Decalin-d18: ~196 °C

-

trans-Decalin-d18: ~187 °C

-

-

Note: Unlike many isomers, the cis form has the higher boiling point due to its higher polarity and less efficient packing in the gas phase compared to the centrosymmetric trans form.

-

Method B: Direct Exchange (H/D Exchange)

Attempting to deuterate protio-cis-decalin directly using

Part 5: Applications in Drug Development & Research

High-Temperature NMR Solvent

cis-Decalin-d18 is a superior solvent for analyzing polymers (e.g., polyethylene) and lipophilic drug candidates that aggregate at room temperature.

-

Mechanism: Its high boiling point (196°C) allows NMR acquisition at 100°C–150°C, breaking intermolecular aggregates and sharpening line widths.

-

Why Cis? The cis isomer is slightly more polar than the trans isomer, providing better solubility for polar-functionalized lipids and steroids.

Conformational Probes (Ring Flipping)

In variable temperature NMR, cis-decalin-d18 serves as a "blank canvas" with known dynamics.

-

At Room Temp: The ring inversion is fast on the NMR timescale. Residual proton signals (if <100% D) appear as averaged peaks.

-

At Low Temp (<-50°C): The ring flip freezes, splitting signals. This behavior is used to calibrate VT-NMR probes for studying the conformational dynamics of drug molecules.

Neutron Scattering (SANS)

In Small Angle Neutron Scattering, Contrast Matching is essential.

-

cis-Decalin-d18 has a high scattering length density (SLD) due to deuterium.

-

It is used to match the SLD of the solvent to a specific component of a complex (e.g., a polymer shell), effectively making that component "invisible" to neutrons and allowing researchers to observe the core structure in isolation.

Part 6: Technical Data & Properties

The following table contrasts the critical properties of the d18 isotopologue with its protio counterpart.

| Property | cis-Decalin-d18 | trans-Decalin-d18 | Reference Standard (Protio-cis) |

| Formula | |||

| Molecular Weight | ~156.36 g/mol | ~156.36 g/mol | 138.25 g/mol |

| Boiling Point | 196 °C | 187 °C | 195.7 °C |

| Melting Point | -43 °C | -30 °C | -43 °C |

| Density (20°C) | ~1.01 g/mL | ~0.98 g/mL | 0.897 g/mL |

| Dipole Moment | Small (Non-zero) | 0 (Centrosymmetric) | Small (Non-zero) |

| Ring Flip Barrier | ~12.6 kcal/mol | Infinite (Rigid) | ~12.4 kcal/mol |

NMR Residual Signals (Trace Protio)

When using 98% D cis-decalin-d18, residual protons appear at:

- : ~1.4 – 1.6 ppm (Broad multiplet due to ring flipping averaging axial/equatorial environments).

- : ~22 ppm, ~27 ppm, ~36 ppm (Multiplets due to C-D coupling).

Part 7: Visualization of Conformational Dynamics

The unique utility of the cis isomer lies in its ability to invert. This diagram visualizes the energy barrier relevant to VT-NMR studies.

Figure 2: The cis isomer undergoes rapid ring inversion at room temperature, averaging NMR signals.[2][3] The trans isomer is conformationally locked.

Part 8: References

-

Hückel, W. (1925).[2][1] Zur Stereochemie bicyclischer Ringsysteme. I. Die Stereoisomerie des Dekahydronaphthalins und seiner Derivate. Justus Liebigs Annalen der Chemie, 441(1), 1–48.

-

Mohr, E. (1918). Die Baeyersche Spannungstheorie und die Struktur des Diamanten. Journal für Praktische Chemie, 98(1), 315–353.

-

Grant, D. M., Dalling, D. K., & Johnson, L. F. (1971).[2] Conformational inversion rates in the dimethylcyclohexanes and in some cis-decalins. Journal of the American Chemical Society, 93(15), 3678–3682.[2]

-

Seyer, W. F., & Walker, R. D. (1938).[2] Physical Chemical Properties of cis- and trans-Decahydronaphthalene. Journal of the American Chemical Society, 60(9), 2125–2128.[2]

-

Thermo Scientific . (2023). Decahydronaphthalene-d18, cis + trans, 98% (Isotopic) Safety Data Sheet.

Sources

Methodological & Application

High-Temperature NMR Profiling of Polymers and Aggregates using cis-Decahydronaphthalene-d18

Executive Summary: The Thermal Advantage

In the structural elucidation of semi-crystalline polymers (e.g., polyethylene, polypropylene) and stubborn supramolecular aggregates, standard NMR solvents fail due to limited solubility or boiling point ceilings. cis-Decahydronaphthalene-d18 (cis-Decalin-d18) emerges as the superior medium for these applications.